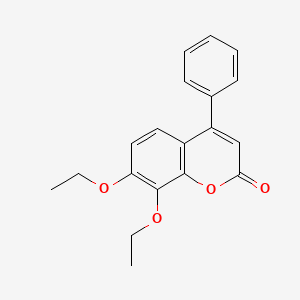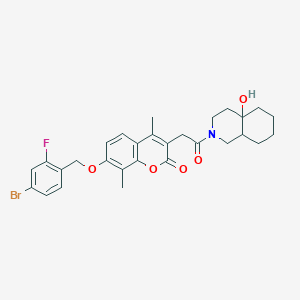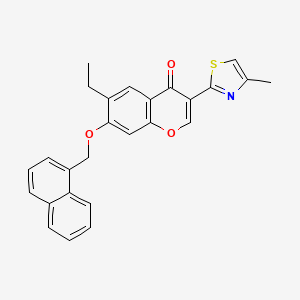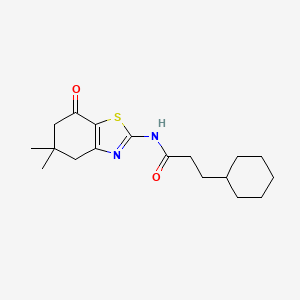
7,8-diethoxy-4-phenyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Diethoxy-4-phenyl-2H-chromen-2-one is an organic compound belonging to the class of neoflavones, which are neoflavonoids with a structure based on the 4-phenylcoumarin skeleton . This compound is characterized by its chromen-2-one core structure, which is a common feature in many biologically active molecules.
Métodos De Preparación
The synthesis of 7,8-diethoxy-4-phenyl-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts . The reaction conditions typically include heating the reactants in an acidic medium, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the chromen-2-one core.
Industrial production methods may involve optimizing these reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
7,8-Diethoxy-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromen-2-one derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the chromen-2-one core, using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Aplicaciones Científicas De Investigación
7,8-Diethoxy-4-phenyl-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 7,8-diethoxy-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or modulate signaling pathways involved in oxidative stress and inflammation . The exact molecular targets and pathways can vary depending on the specific biological context and the concentration of the compound used.
Comparación Con Compuestos Similares
7,8-Diethoxy-4-phenyl-2H-chromen-2-one can be compared with other similar compounds, such as:
7,8-Dihydroxy-4-phenyl-2H-chromen-2-one: This compound has hydroxyl groups instead of ethoxy groups, which can significantly alter its chemical and biological properties.
6-Hydroxy-7,8-dimethoxy-4-phenyl-2H-chromen-2-one:
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C19H18O4 |
|---|---|
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
7,8-diethoxy-4-phenylchromen-2-one |
InChI |
InChI=1S/C19H18O4/c1-3-21-16-11-10-14-15(13-8-6-5-7-9-13)12-17(20)23-18(14)19(16)22-4-2/h5-12H,3-4H2,1-2H3 |
Clave InChI |
UNYCBLCAXGOHPW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate](/img/structure/B11155072.png)
![N-[4-(dimethylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B11155075.png)
![6-{5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B11155079.png)


![N-[4-(aminosulfonyl)phenethyl]-2-(4-fluorophenyl)-4-quinolinecarboxamide](/img/structure/B11155095.png)
![4-{[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid](/img/structure/B11155101.png)
![6-chloro-7-[(pentafluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11155107.png)
![1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B11155110.png)
![N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11155115.png)
![N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-methionine](/img/structure/B11155120.png)
![N-(2,4-difluorophenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide](/img/structure/B11155129.png)
![N-butyl-2-[(2-methoxyethyl)sulfonyl]benzamide](/img/structure/B11155133.png)

